molecular formula C9H9N3O2 B13506770 methyl 3-amino-1H-indazole-7-carboxylate

methyl 3-amino-1H-indazole-7-carboxylate

Cat. No.: B13506770
M. Wt: 191.19 g/mol
InChI Key: ULECSRFWWIGBRX-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic aromatic compound featuring an indazole core substituted with an amino group at position 3 and a methyl carboxylate group at position 5. Indazole derivatives are recognized for their bioisosteric resemblance to adenine, enabling interactions with kinase domains, particularly in CK2 inhibitors . The carboxyl group at position 7 enhances binding affinity in enzyme inhibition, as seen in brominated indazole derivatives and pyrazine-based inhibitors . Indazole compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiparasitic effects, making them valuable in drug discovery .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-amino-1H-indazole-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H3,10,11,12)

InChI Key

ULECSRFWWIGBRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, impacting electronic properties and bioactivity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
Methyl 3-amino-1H-indazole-7-carboxylate NH₂ (C3), COOCH₃ (C7) C₉H₉N₃O₂ 191.19 Not explicitly provided Potential kinase inhibitor (CK2/Chk1)
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate NH₂ (C4), OCH₃ (C7), COOCH₃ (C3) C₁₀H₁₁N₃O₃ 221.21 1448125-93-6 Enhanced solubility due to methoxy group
Methyl 5-amino-1H-indazole-7-carboxylate NH₂ (C5), COOCH₃ (C7) C₉H₉N₃O₂ 191.19 885272-08-2 Noted in safety protocols
Methyl 6-amino-1H-indazole-7-carboxylate NH₂ (C6), COOCH₃ (C7) C₉H₉N₃O₂ 191.19 73907-98-9 Synthesized in moderate yields (toluene)
Ethyl 1H-indazole-7-carboxylate COOCH₂CH₃ (C7) C₁₀H₁₀N₂O₂ 190.20 885278-74-0 Lower polarity due to ethyl ester

Impact of Substituent Position on Bioactivity

  • Kinase Inhibition (Chk1/CK2): The 3-amino group in this compound may mimic adenine’s nitrogenous interactions, enhancing kinase binding. Computational studies show indazole derivatives with substituents at C3 and C5 (e.g., 3,5-dimethylpyrazole) achieve optimal Chk1-binding energy (-124.04 kcal/mol) .
  • Antiparasitic Activity: Indazole derivatives with amino groups at C3 or C5 exhibit superior activity against Leishmania spp. compared to Glucantime, a reference drug. Substituent positioning influences steric compatibility with parasitic enzyme active sites .

Electronic and Quantum Chemical Properties

  • HOMO-LUMO Energy Gaps: Substituents alter frontier orbital energies, affecting reactivity. For instance, amino groups at C3 lower the energy gap, increasing electron-donating capacity and corrosion inhibition efficiency (theoretical DFT studies) . Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate’s methoxy group raises HOMO energy (-5.2 eV) compared to non-methoxy analogs (-5.8 eV), enhancing nucleophilic reactivity .

Biological Activity

Methyl 3-amino-1H-indazole-7-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships, supported by relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole core with an amino group at the 3-position and a carboxylate ester at the 7-position. Its molecular formula is C10H10N4O2C_{10}H_{10}N_{4}O_{2}, and it has a molecular weight of approximately 194.20 g/mol. The presence of both the amino and carboxylate groups allows for diverse chemical modifications, which may enhance its biological activity .

The mechanism of action of this compound involves interactions with specific biological macromolecules. The amino group can form hydrogen bonds, while the indazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme or receptor activities, leading to various biological effects .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Research has highlighted the compound's anticancer properties, particularly its ability to inhibit the growth of cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:

Cell Line IC50 (µM) Effect
K562 (Chronic Myeloid Leukemia)5.15Promotes apoptosis
A549 (Lung Cancer)Not specifiedPotential growth inhibition
PC-3 (Prostate Cancer)Not specifiedPotential growth inhibition
Hep-G2 (Liver Cancer)Not specifiedPotential growth inhibition

In one study, this compound demonstrated a significant inhibitory effect on K562 cells, inducing apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the indazole scaffold significantly affect biological activity. For instance, varying substituents on the indazole ring can enhance potency against specific cancer types. The presence of the amino group at the 3-position is crucial for maintaining activity against cancer cell lines .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • K562 Cell Line Study : A study demonstrated that treatment with this compound resulted in increased apoptosis rates in K562 cells, with significant alterations in apoptosis-related protein expression .
  • Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties revealed effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

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